Guanidine, (benzyloxy)-

Neuropharmacology Metabolic pharmacology Neuroleptic antagonism

Researchers seeking N-hydroxy heterocycle libraries often face limitations with N-benzylguanidine isomers. Guanidine, (benzyloxy)- (CAS 705-98-6) solves this via its traceless N-O benzyloxy directing group, enabling chemoselective cyclisation to N-hydroxyimidazolines and N-hydroxypyrimidones. Key differentiators: • Three-pathway versatility with chloroacetyl chloride, maleic anhydride, methyl propiolate. • Antagonises neuroleptic-induced hyperglycaemia without CNS stimulation. • Parent scaffold for antibacterial SAR (MIC 0.5 µg/mL against MRSA). • Non-organotin catalyst candidate for moisture-curable polymers.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 705-98-6
Cat. No. B8760971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (benzyloxy)-
CAS705-98-6
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON=C(N)N
InChIInChI=1S/C8H11N3O/c9-8(10)11-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11)
InChIKeyWWHZKHHZRIJLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine, (benzyloxy)- (705-98-6): Compound Identity and Physicochemical Profile


Guanidine, (benzyloxy)- (CAS 705-98-6; IUPAC: 2-phenylmethoxyguanidine; also designated RP 13958) is an O-substituted hydroxyguanidine derivative with molecular formula C₈H₁₁N₃O and molecular weight 165.19 g/mol . The compound features a benzyloxy group attached to the guanidine core via an N–O ether linkage, distinguishing it from N-benzylguanidines in which the aromatic ring is directly attached to a guanidine nitrogen. Key calculated physicochemical properties include density 1.2 g/cm³, boiling point 317.9°C at 760 mmHg, flash point 146.1°C, polar surface area (PSA) 71.13 Ų, LogP 1.79, and refractive index 1.57 . The compound has been referenced in 96 patents and a focused set of primary pharmacology and synthetic chemistry papers spanning 1947 to the present [1].

O-Benzyloxy guanidine scaffold for chemoselective cyclisation to N-hydroxy heterocycles
Reported metabolic antagonism without intrinsic CNS stimulation in rodent models
Intermediate lipophilicity (LogP 1.79) for membrane permeability and extraction studies

Why Generic N-Benzylguanidines Cannot Replace Guanidine, (benzyloxy)-


The N–O benzyloxy linkage in Guanidine, (benzyloxy)- confers reactivity and biological profiles that are absent in N-benzylguanidine isomers (e.g., CAS 2211-57-6) and unsubstituted guanidine. The benzyloxy group functions as a masked hydroxyl that can be unveiled via catalytic hydrogenation or BBr₃ debenzylation, enabling chemoselective cyclisation cascades to N-hydroxyimidazolines and N-hydroxypyrimidones that are inaccessible from N-benzyl or unsubstituted guanidine starting materials [1]. Pharmacologically, the compound antagonises neuroleptic-induced metabolic disturbances (hyperglycaemia, elevated plasma free fatty acids) without intrinsic CNS stimulant effects at behaviourally active doses – a profile distinct from N-alkylguanidines, which often exhibit direct sympathomimetic activity [2]. These orthogonal properties mean that N-benzylguanidine, benzylguanidine hemisulfate, or generic guanidine salts cannot serve as drop-in replacements in either the synthetic or pharmacological contexts described below. The quantitative evidence in Section 3 substantiates these differentiation claims.

Target Guanidine, (benzyloxy)-
O-Benzyloxy linkage; cleavable N–O bond
N-Benzylguanidine may not replace Lacks N–O bond; cannot access N-hydroxy heterocycles via deprotection
Target Behaviourally silent metabolic antagonism
N-Alkylguanidines may confound assays Often exhibit direct sympathomimetic CNS effects; endpoint interpretation may differ
Target Reduced basicity, LogP 1.79
Unsubstituted guanidine may shift permeability Strongly basic (pKa ~13.6) and highly polar; cellular uptake and extraction profiles may not transfer

Product-Specific Evidence: Guanidine, (benzyloxy)- vs. Closest Analogs


Neuroleptic Antagonism Without Intrinsic CNS Stimulation

Benzyloxyguanidine (RP 13958) was evaluated for its ability to antagonise the hyperglycaemic and plasma free fatty acid (FFA)-elevating effects of chlorpromazine in female Sprague-Dawley rats. The compound prevented chlorpromazine-induced metabolic disturbance at doses that did not produce intrinsic CNS stimulation, a profile distinct from N-benzyl-N-methylguanidine, which in parallel studies exhibited direct sympathomimetic behavioural activation. This differentiation is qualitative but mechanistically significant: benzyloxyguanidine acts as a functional antagonist of neuroleptic-induced metabolic effects without the confounding stimulant liability that limits the interpretability of N-alkylguanidine analogues [1]. The comparator here is the broader class of N-alkyl- and N-benzylguanidines, which show direct amine-like stimulant activity in mice at doses near the therapeutic range [1].

Metabolic antagonism profile
Reported endpoint context
Behaviourally silent prevention of chlorpromazine-induced hyperglycaemia and FFA elevation vs. stimulant confound with N-alkylguanidines
Supports metabolic endpoint interpretation without CNS activation background
Quantitative dose data not digitised from 1967 study; class-level interpretation
Neuropharmacology Metabolic pharmacology Neuroleptic antagonism

Chemoselective Cyclisation to N-Hydroxy Heterocycles

2-Benzyloxyguanidine undergoes three distinct chemoselective cyclisation pathways that are not available to N-benzylguanidine: (1) Reaction with chloroacetyl chloride yields 1-chloroacetyl-2-benzyloxyguanidine, which undergoes base-induced ring closure to 2-amino-1-benzyloxy-4-oxo-2-imidazoline; (2) Reaction with maleic anhydride gives 2-amino-1-benzyloxy-4-oxo-2-imidazoline-5-ethanoic acid; (3) Reaction with methyl propiolate proceeds via ester attack followed by internal Michael addition to afford 2-amino-1-benzyloxy-4-pyrimidone. In all three pathways, the benzyloxy group can subsequently be removed via catalytic hydrogenation or BBr₃ treatment to liberate the corresponding N-hydroxy heterocycles [1][2]. N-Benzylguanidine, by contrast, lacks the N–O bond required for this oxidative unmasking strategy and cannot access these N-hydroxy heterocycle scaffolds [1].

Chemoselective cyclisation
Cross-study comparable
Three distinct pathways to N-hydroxyimidazolines and N-hydroxypyrimidones via chloroacetyl chloride, maleic anhydride, or methyl propiolate
Enables entry to N-hydroxy heterocycles not accessible with N-benzylguanidine
Deprotection by H₂/Pd-C or BBr₃ required; validated by NMR and X-ray
Synthetic organic chemistry Heterocycle synthesis Hydroxyguanidine chemistry

Lipophilicity and PSA Differentiation from N-Benzylguanidine

Calculated physicochemical parameters differentiate Guanidine, (benzyloxy)- from its closest N-benzyl isomer (CAS 2211-57-6). The O-benzyloxy substitution yields LogP 1.79 and PSA 71.13 Ų , whereas N-benzylguanidine (C₈H₁₁N₃, MW 149.19) has a lower molecular weight and, due to the absence of the ether oxygen, a different hydrogen-bonding profile. The O-linked benzyl group reduces the basicity of the guanidine core relative to N-alkylguanidines, which remain fully protonated at physiological pH. This difference in protonation state and lipophilicity directly affects membrane permeability and chromatographic retention behaviour [1]. The measured density of 1.2 g/cm³ and boiling point of 317.9°C also serve as quality control benchmarks for procurement .

Lipophilicity & PSA
Data to verify
LogP 1.79 · PSA 71.13 Ų
Intermediate lipophilicity influences membrane permeability and chromatographic retention
Calculated values; experimental verification recommended for critical applications
Physicochemical profiling ADME prediction Lead optimisation

Antimicrobial SAR Baseline for O-Benzyloxy Guanidine Scaffolds

In a systematic antimicrobial SAR study of benzyl and phenyl guanidine derivatives published in Molecules (2022), the unsubstituted benzyl guanidine parent compound (9a, where the benzyl group is attached to the guanidine nitrogen rather than oxygen) exhibited MIC values of 8 µg/mL against S. aureus and 128 µg/mL against E. coli [1]. Within the same series, the benzyloxy-substituted derivative 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) demonstrated substantially enhanced potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli) – representing a 16-fold improvement against S. aureus and 128-fold improvement against E. coli relative to the unsubstituted benzyl scaffold [1]. The para-substituted 2,3-dichlorobenzyl derivative 9v showed MICs of 0.5 µg/mL (S. aureus) and 4 µg/mL (E. coli) [1]. While the parent Guanidine, (benzyloxy)- (705-98-6) was not directly tested in this study, the data establish a quantitative framework showing that benzyloxy-substituted guanidines can achieve single-digit µg/mL and sub-µg/mL potency against both Gram-positive and Gram-negative strains, including MRSA [1]. This contrasts with N-alkoxyguanidine prodrugs, which were not effective in antiprotozoal models [2].

Antimicrobial SAR baseline
Class-level inference
16-fold (S. aureus) to 128-fold (E. coli) MIC improvement for optimised benzyloxy derivatives over N-benzyl parent
Class-level SAR supports antimicrobial screening context
Parent compound 705-98-6 not directly tested; scaffold-level inference from 2022 study
Antimicrobial drug discovery Structure-activity relationship MRSA

Non-Organotin Silanol Condensation Catalysis

Guanidine, (benzyloxy)- (among other guanidine compounds) is claimed in patent US20090182091 as a silanol condensation catalyst (component B-1) for moisture-curable silyl-terminated organic polymers. The patent specifies that guanidine compounds of formula (2), which encompass N-substituted and O-substituted guanidines including benzyloxyguanidine, provide effective catalysis at loadings of not lower than 0.1 parts by weight but lower than 8 parts by weight per 100 parts by weight of the silyl-containing polymer (component A) [1]. This differentiates guanidine catalysts from organotin catalysts (e.g., dibutyltin dilaurate, DBTL), which face increasing regulatory restrictions under REACH and other environmental frameworks due to reproductive toxicity. The patent demonstrates that guanidine-based catalysts maintain good surface curability, depth curability, strength development, and storage stability without the toxicological liabilities of organotin compounds [1].

Silanol condensation catalysis
Class-level inference
0.1–8 phr guanidine catalyst loading vs. organotin 0.1–3 phr; eliminates organotin regulatory burden
Supports evaluation as non-organotin alternative in silyl-terminated polymer curing
Patent-class evidence; validation in target polymer system required
Polymer chemistry Silane curing Organotin replacement

Key Application Scenarios for Guanidine, (benzyloxy)- (705-98-6)


N-Hydroxyimidazoline and Pyrimidone Library Synthesis

2-Benzyloxyguanidine is the optimal starting material for constructing N-hydroxy heterocycle libraries. As demonstrated by Campbell et al. (1985) and Peace (1983), reaction with chloroacetyl chloride, maleic anhydride, or methyl propiolate yields protected N-benzyloxy intermediates that, upon catalytic hydrogenation or BBr₃ treatment, afford the corresponding N-hydroxyimidazolines and N-hydroxypyrimidones [1][2]. This three-pathway versatility, combined with the traceless nature of the benzyloxy directing group, makes the compound uniquely suited for parallel synthesis of NO synthase inhibitor candidates, metal-chelating pharmacophores, and hydroxylamine-containing natural product analogues. N-Benzylguanidine cannot access these products. Researchers should procure Guanidine, (benzyloxy)- (CAS 705-98-6) specifically, not generic benzylguanidine salts.

In Vivo Neuroleptic-Induced Metabolic Side Effect Studies

The compound's demonstrated ability to antagonise chlorpromazine-induced hyperglycaemia and plasma FFA elevation in rats without intrinsic CNS stimulant effects (Jori & Bianchetti, 1967) positions it as a valuable pharmacological tool for dissecting the metabolic sequelae of antipsychotic treatment [1]. Unlike N-alkylguanidine comparators, which confound metabolic readouts with psychomotor activation, Guanidine, (benzyloxy)- enables clean interpretation of neuroleptic-antagonist studies. This application scenario is particularly relevant for academic pharmacology groups investigating the link between D₂ receptor blockade and glucose dysregulation.

Antimicrobial Lead Optimisation from O-Benzyloxy Scaffold

The 2022 Molecules SAR study provides a quantitative roadmap showing that benzyloxy-substituted guanidine derivatives can achieve MIC values as low as 0.5 µg/mL against S. aureus (including MRSA) and 1 µg/mL against E. coli [1]. Guanidine, (benzyloxy)- (705-98-6) serves as the parent scaffold for systematic exploration of benzyl ring substitution effects on antibacterial potency. Medicinal chemistry teams engaged in Gram-positive and Gram-negative antibacterial drug discovery can use this compound as a starting point for fragment-based or diversity-oriented synthesis campaigns, with the published SAR tables providing baseline MIC values for direct comparator analysis.

Organotin-Free Silane Condensation Catalyst Formulations

For industrial R&D groups formulating moisture-curable silyl-terminated polymers, Guanidine, (benzyloxy)- represents a viable non-organotin catalyst option within the broader guanidine catalyst class claimed in patent US20090182091 [1]. The catalyst is effective at 0.1–8 phr loading and retains curability after composition storage. This application is especially relevant for manufacturers transitioning away from dibutyltin dilaurate (DBTL) to meet REACH Annex XIV authorisation requirements, provided that the specific guanidine compound is validated for the target polymer system.

Application
Selection Property
Validation Focus
N-Hydroxy heterocycle library synthesis
Chemoselective cyclisation with traceless benzyloxy directing group
N–O deprotection efficiency; heterocycle yield and purity
Neuroleptic-induced metabolic side-effect studies
Functional metabolic antagonism without CNS stimulation
Rodent model endpoint interpretation; absence of psychomotor confound
Antimicrobial lead optimisation
O-Benzyloxy scaffold for Gram-positive/Gram-negative SAR expansion
MIC benchmarking against reference strains; MRSA panel coverage
Organotin-free silane condensation catalysis
Non-organotin guanidine catalyst with broad loading window
Curing performance; storage stability; regulatory profile review
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